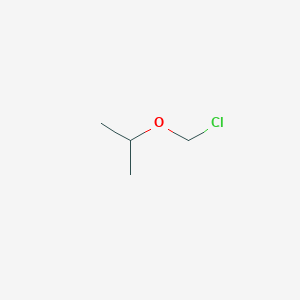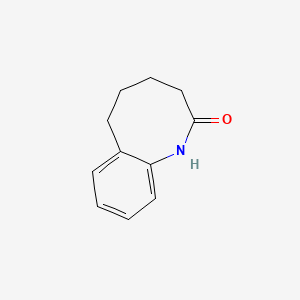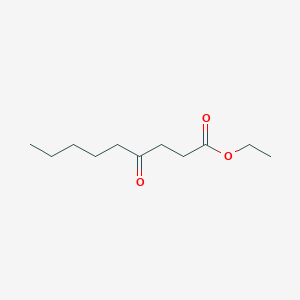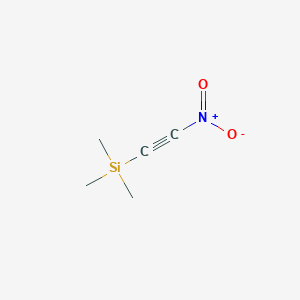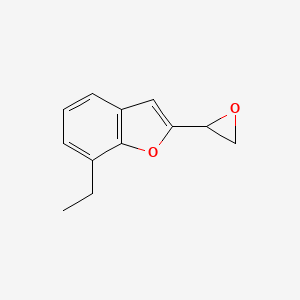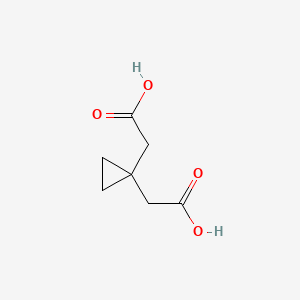
2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Descripción general
Descripción
2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a chemical compound that features a cyclopropane ring, a three-membered ring structure, with acetic acid groups attached to it. This structure is of interest due to the unique reactivity of the cyclopropane ring, which is strained and can participate in various chemical reactions.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. In the first paper, a trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester was synthesized from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane in a single step . This synthesis is significant as it provides a pure diastereomer, which is confirmed by an X-ray study. The trans-stereochemistry around the cyclopropane ring is crucial for the subsequent reactions it may undergo.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of the cyclopropane ring. The X-ray study mentioned in the first paper confirms the trans-stereochemistry of the synthesized compound, which is an important aspect of its molecular structure . The stereochemistry can influence the physical and chemical properties and reactivity of the compound.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening reactions. The second paper discusses the acid-catalyzed opening of cyclopropane-1,2-diols, which typically results in the formation of α-ketols . The study also notes that unsymmetrical diols preferentially open to give one α-ketol over others, with the preference for the terminal group bonded to the carbonyl group following the order of methyl > phenyl > hydrogen. This selectivity is important for understanding the reactivity of cyclopropane-containing compounds like 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid would be influenced by the presence of the cyclopropane ring and the acetic acid groups. While the papers provided do not directly discuss the properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid, we can infer that the strain in the cyclopropane ring would make the compound more reactive, and the acetic acid groups would contribute to its acidity and solubility in water. The trans-stereochemistry observed in the first paper's compound suggests that similar stereochemical considerations would be relevant for the physical properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Cyclopropane Diacetates : Cyclopropane-1,2-diyl diacetates are synthesized from 1,3-dicarbonyl compounds through reduction with zinc powder and hydrogen chloride, showing the utility of cyclopropane diacetates in organic synthesis (Davis et al., 1980).
- Enzymatic Desymmetrization for Nucleoside Analogs : The enzymatic desymmetrization of cyclopropane diols or diacetates has been used to create novel nucleoside analogs, demonstrating the role of cyclopropane derivatives in medicinal chemistry (Obame et al., 2011).
- Synthesis of Antiviral Compounds : Cyclopropane diacetates are integral in synthesizing key intermediates for antiviral drugs like Cyclopropavir, highlighting their importance in pharmaceutical research (Tiruchinapally & Žemlička, 2008).
Chemical Reactions and Properties
- Clemmensen Reduction and Acid-Catalyzed Reactions : Research on the Clemmensen reduction and acid-catalyzed ring opening of cyclopropane diols contributes to understanding reaction mechanisms in organic chemistry (Davis et al., 1979).
- Ring-Opening Reactions : The ring-opening of cyclopropane diacetates with boronic acids under metal-free conditions has been explored, indicating potential applications in organic synthesis (Ortega & Csákÿ, 2016).
Applications in Biochemistry
- Inhibition of Ethylene Production in Plants : Cyclopropane-1,1-dicarboxylic acid analogs have been studied for their inhibitory effects on ethylene production in plants, suggesting applications in agricultural science (Dourtoglou & Koussissi, 2000).
Structural and Spectroscopic Analysis
- Spectroscopic Studies : Spectroscopic and calorimetric studies on cyclopropane rearrangements triggered by photoinduced electron transfer provide insights into the behavior of cyclopropane derivatives under different conditions (Ikeda et al., 2003).
Development of Chiral Cyclopropane Units
- Synthesis of Chiral Cyclopropanes : The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds illustrates their application in designing more effective pharmaceutical agents (Kazuta et al., 2002).
Heterocyclic Derivatives
- Synthesis of Heterocyclic Derivatives : The creation of new heterocyclic derivatives of cyclopropane dicarboxylic acid, including thiadiazole and 1,2,4-triazole moieties, showcases the versatility of cyclopropane derivatives in heterocyclic chemistry (Sharba et al., 2005).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-[1-(carboxymethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)3-7(1-2-7)4-6(10)11/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHPDQRRMAKLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501524 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |
CAS RN |
70197-77-2 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



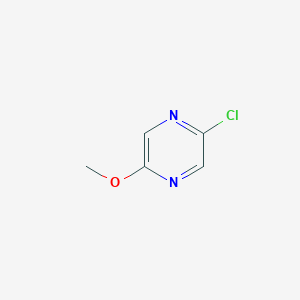


![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)

